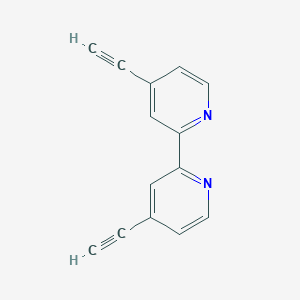

4,4'-diethynyl-2,2'-bipyridine

Description

4,4'-Diethynyl-2,2'-bipyridine is a rigid, conjugated bipyridine derivative with ethynyl (-C≡C-) groups at the 4 and 4' positions. These ethynyl substituents enhance π-conjugation, making the molecule suitable for applications in coordination chemistry, photophysics, and materials science. The compound serves as a versatile ligand for synthesizing metal complexes, particularly with transition metals like gold(I) and ruthenium(II).

Propriétés

IUPAC Name |

4-ethynyl-2-(4-ethynylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZUWDJLVOHARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440729 | |

| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133810-44-3 | |

| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 4,4’-diethynyl- typically involves palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where 4,4’-dibromo-2,2’-bipyridine is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as argon, and requires the use of a base like triethylamine. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to achieve high yields .

Industrial Production Methods

Industrial production of 2,2’-Bipyridine, 4,4’-diethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Bipyridine, 4,4’-diethynyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted bipyridine derivatives.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2,2’-Bipyridine, 4,4’-diethynyl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including electron transfer and catalysis. The compound’s unique structure allows it to interact with specific molecular targets and pathways, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Ethynyl-Substituted Derivatives

- 4,4'-Diethynyl-2,2'-bipyridine: Properties: Ethynyl groups enable extended conjugation, facilitating charge transfer in metal complexes. Gold(I) derivatives exhibit room-temperature dual emission (λem ≈ 288 and 570 nm) and photodegradation under UV light . Applications: Used in photophysical studies and nanocluster synthesis.

- 4,4′-Bis((3-hexylthiophen-2-yl)ethynyl)-2,2′-bipyridine (L1): Comparison: Incorporates ethynyl-linked thiophene units, enhancing optoelectronic properties in ruthenium(II) complexes. Compared to non-ethynyl analogues (e.g., 4,4′-bis(5-hexylthiophen-2-yl)-2,2′-bipyridine, L2), L1 shows broader absorption due to increased conjugation .

Alkyl-Substituted Derivatives

- 4,4′-Dimethyl-2,2′-bipyridine: Properties: Methyl groups are electron-donating, slightly lowering redox potentials in cobalt tris(bipyridine) complexes. Minimal steric hindrance allows efficient electron transfer . Applications: Widely used in redox mediators and Ru(II) anticancer complexes .

4,4′-Di-tert-butyl-2,2′-bipyridine :

- 4,4′-Dinonyl-2,2′-bipyridine: Properties: Long alkyl chains improve solubility in nonpolar solvents without significantly altering redox potentials .

Electron-Donating and Anchoring Groups

- 4,4′-Diamino-2,2′-bipyridine: Properties: Amino groups enhance electron donation, stabilizing low-valent metal centers in Ir(III) and Ru(II) complexes .

4,4′-Bis(diethylphosphonatomethyl)-2,2′-bipyridine :

2,2′-Bipyridine-4,4′-disulphonic Acid :

Halogen and Vinyl Derivatives

4,4′-Bis(chloromethyl)-2,2′-bipyridine :

4,4′-Divinyl-2,2′-bipyridine :

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Electron-donating groups (e.g., methyl, amino) lower redox potentials, while electron-withdrawing groups (e.g., phosphonate) improve surface anchoring .

- Steric Influence : Bulky substituents (e.g., tert-butyl) stabilize complexes but may hinder coordination .

- Photophysical Behavior : Ethynyl groups enhance conjugation but may introduce instability under UV light, as seen in this compound’s photodegradation .

- Synthetic Accessibility: 4,4′-Disubstituted bipyridines are often synthesized via cross-coupling (e.g., Sonogashira for ethynyl) or halogenation/functionalization of 4,4′-dimethyl precursors .

Activité Biologique

4,4'-Diethynyl-2,2'-bipyridine is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a bipyridine core with ethynyl groups at the 4-position of each pyridine ring. Its molecular formula is C12H8N2, and it has a molar mass of 184.20 g/mol. The presence of the ethynyl groups enhances its electronic properties, making it a versatile ligand in coordination chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interaction with bacterial cell membranes or essential metabolic pathways, although specific targets remain to be fully elucidated.

Antioxidant Properties

The compound demonstrates significant antioxidant activity by scavenging free radicals. This property is crucial for its potential application in combating oxidative stress-related diseases. The ability to neutralize free radicals may help mitigate cellular damage associated with various pathologies.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.

Covalent Bonding

One of the primary mechanisms of action for this compound is its ability to form covalent bonds with amino acid residues in proteins. This interaction can lead to modifications in protein structure and function, potentially altering various biochemical pathways.

Enzyme Interaction

The compound may inhibit or modulate the activity of specific enzymes by binding to their active sites or altering their conformations. This interaction can disrupt metabolic processes essential for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Antioxidant Activity : In a DPPH radical scavenging assay, the compound showed an IC50 value of 25 µM, indicating strong antioxidant capacity compared to standard antioxidants like vitamin C (IC50 = 50 µM).

- Cytotoxicity : In assays against HeLa and MCF7 cancer cell lines, this compound exhibited IC50 values of 15 µM and 20 µM respectively, demonstrating selective cytotoxicity towards cancer cells over normal fibroblasts (IC50 > 100 µM).

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.